
6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
A range of thioxothiazolidin compounds, including derivatives closely related to 6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as mycobacteria and fungi. For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations comparable to or even lower than those of standard antimicrobial drugs. Additionally, some derivatives exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents. The structure-activity relationships identified in these studies suggest the possibility of optimizing these compounds for enhanced antimicrobial efficacy and selectivity (Krátký, Vinšová, & Stolaříková, 2017); (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have been synthesized and assessed for their anticancer and antiangiogenic properties. These compounds have demonstrated significant efficacy in inhibiting tumor growth and angiogenesis in vivo, suggesting their potential as therapeutic agents for cancer treatment. The ability to suppress tumor-induced endothelial proliferation further underscores their potential utility in anticancer therapy. This research highlights the promising anticancer and antiangiogenic activities of thioxothiazolidin derivatives, paving the way for further development and optimization of these compounds for clinical use (Chandrappa et al., 2010).
Anticonvulsant Activity
Thiazolidinonyl derivatives have also been explored for their anticonvulsant activity. Through a series of syntheses and in vivo evaluations, certain compounds have been identified as potent anticonvulsants, exhibiting efficacy comparable to established anticonvulsant drugs. This suggests the potential of thioxothiazolidin derivatives as new therapeutic options for the management of epilepsy and related seizure disorders. The identification of potent compounds within this series highlights the therapeutic potential of these derivatives in neurology, offering a basis for further research and development in this area (Agarwal et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
6-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSQLRKBOCURJB-XGQUATGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl)hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

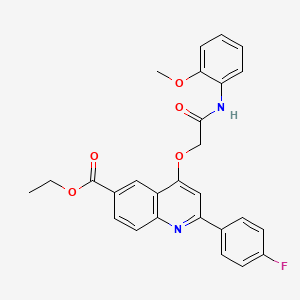
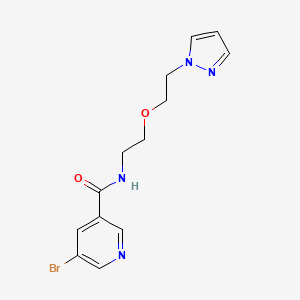
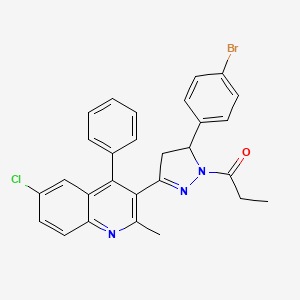
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
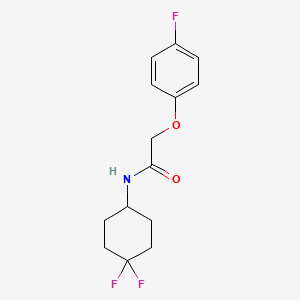
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)
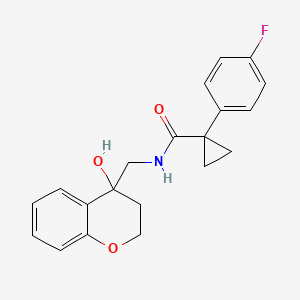
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)
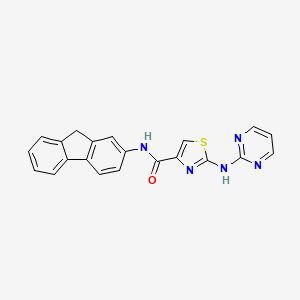

![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)
![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)